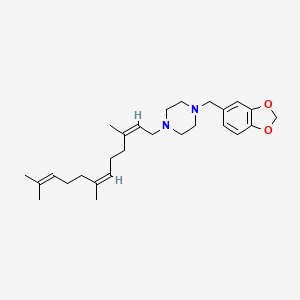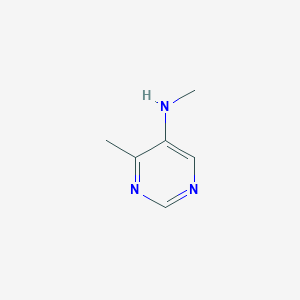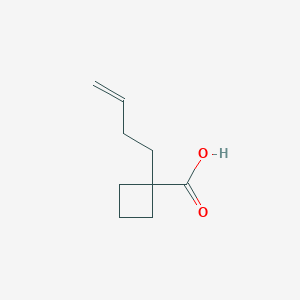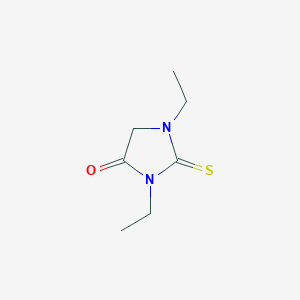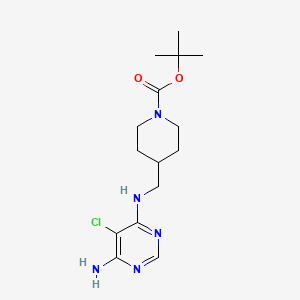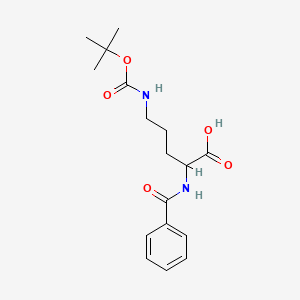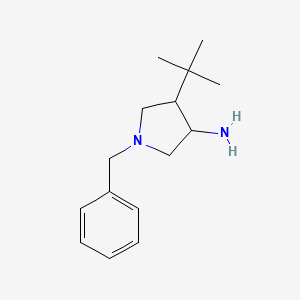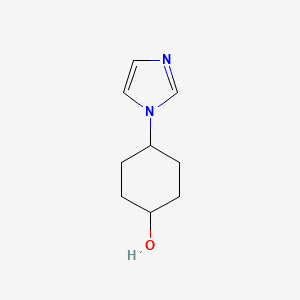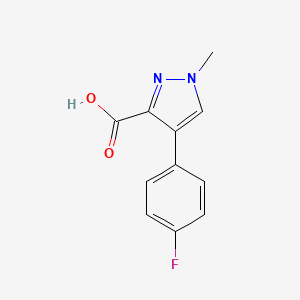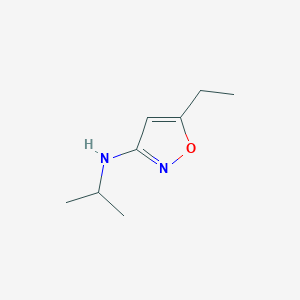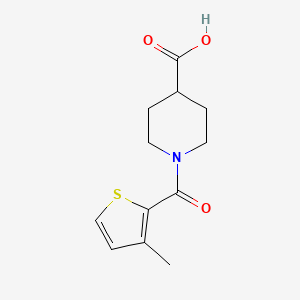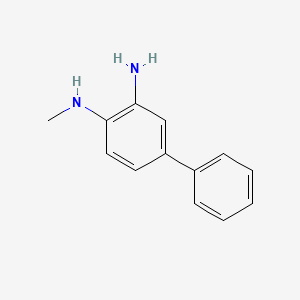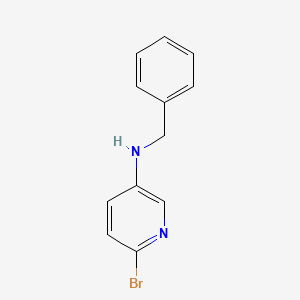
N-Benzyl-6-bromopyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-6-bromopyridin-3-amine is an organic compound with the molecular formula C12H11BrN2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position and an amine group at the 3rd position, along with a benzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyl-6-bromopyridin-3-amine can be synthesized through a multi-step process. One common method involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile to obtain 3-amino-6-bromopyridine . This intermediate can then be reacted with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-6-bromopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-6-bromopyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.
Wirkmechanismus
The mechanism of action of N-Benzyl-6-bromopyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s binding affinity to its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
3-Amino-6-bromopyridine: This compound lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
6-Bromopyridin-2-amine: Similar in structure but with the amine group at the 2nd position, which can lead to different reactivity and applications.
Uniqueness: N-Benzyl-6-bromopyridin-3-amine is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding interactions in biological systems. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Eigenschaften
Molekularformel |
C12H11BrN2 |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
N-benzyl-6-bromopyridin-3-amine |
InChI |
InChI=1S/C12H11BrN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2 |
InChI-Schlüssel |
KHEDNLSGRAPMPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


